
Glycogen Phosphorylase Inhibitor
概要
説明
Glycogen Phosphorylase Inhibitors (GPIs) are molecules that inhibit the activity of Glycogen Phosphorylase (GP), an enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate . GPIs have been identified as potential therapeutic agents for the treatment of Type 2 diabetes, as they can lower hepatic glucose production, thereby reducing hyperglycemia .
Synthesis Analysis
The synthesis of GPIs involves the design of small molecule inhibitors. These inhibitors are often synthetic and their design has been advanced through the understanding of the mechanism of action of these inhibitors, which has been gained through X-ray crystallographic studies .Molecular Structure Analysis
The molecular structure of GPIs is complex and varies depending on the specific inhibitor. The understanding of the molecular structure of GPIs has been advanced through X-ray crystallographic studies .Chemical Reactions Analysis
GPIs work by inhibiting the activity of GP, the enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate . The inhibition of GP by GPIs leads to the accumulation of glucose in the liver as glycogen .科学的研究の応用
Diabetes Mellitus Treatment:
- GP inhibitors are a key therapeutic target for the treatment of type II diabetes due to their role in regulating blood glucose levels. The inhibition of GP can lead to decreased glucose production from glycogen, thus potentially reducing hyperglycemia in diabetic patients (So & Karplus, 2001).
Cancer Research:
- GP activity deregulation has been observed in various cancers. As such, GP inhibitors are being investigated for their potential in cancer treatment strategies. By affecting glucose metabolism, these inhibitors could starve cancer cells of energy or interrupt signaling pathways critical for cancer cell proliferation (Gaboriaud-Kolar & Skaltsounis, 2013).
Structure-Activity Relationship Studies:
- GP inhibitors are important for structure-activity relationship (SAR) studies, helping researchers understand how different chemical structures or modifications affect the activity of GP. This understanding is crucial for designing more effective and specific inhibitors (Rocha et al., 2021).
Antihyperglycemic Agents:
- Several GP inhibitors have shown promising results as antihyperglycemic agents, potentially leading to new treatments for diabetes. For instance, glucose-derived spiro-isoxazolines have been indicated as potential antihyperglycemic agents against type 2 diabetes through GP inhibition (Goyard et al., 2016).
Understanding Enzymatic Mechanisms:
- Research on GP inhibitors aids in understanding the enzyme's activation, deactivation, and regulation mechanisms. Such insights are vital for developing more targeted and efficient therapeutic strategies (Rath et al., 2000).
Phytogenic Polyphenols as GP Inhibitors:
- Studies have identified phytogenic polyphenols, like flavonoids and triterpenoids, as potent GP inhibitors. These compounds, found in plants, have both pharmaceutical and nutraceutical potential for glycemic control in type 2 diabetes (Leonidas et al., 2017).
Computer-Aided Drug Design:
- Computational tools have become critical in the search for new GP inhibitors. Modeling methods in combination with experimental approaches can significantly reduce the time and resources required for drug discovery and provide insights into the molecular interactions and binding affinities of potential inhibitors (Hayes & Leonidas, 2010).
作用機序
Safety and Hazards
将来の方向性
The development of GPIs as therapeutic agents for the treatment of Type 2 diabetes is a promising area of research. Future directions may include the design of new GPIs, the further elucidation of the mechanism of action of these inhibitors, and the evaluation of their safety and potential hazards .
特性
IUPAC Name |
2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJNYKZWTOHRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435160 | |
| Record name | Glycogen Phosphorylase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycogen Phosphorylase Inhibitor | |
CAS RN |
648926-15-2 | |
| Record name | Glycogen Phosphorylase Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

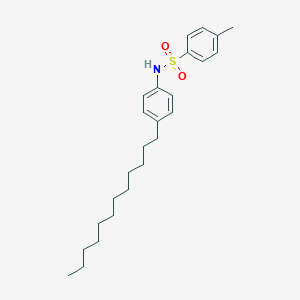
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
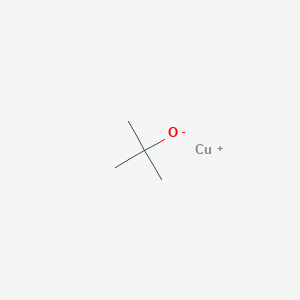
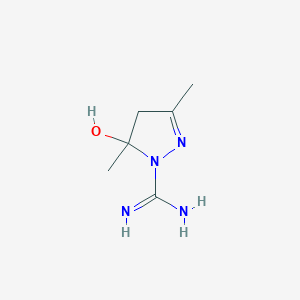


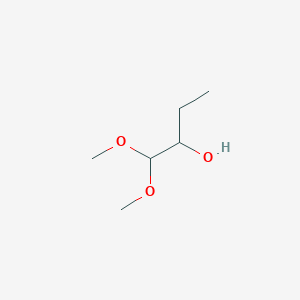
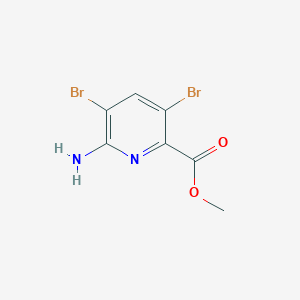

![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
